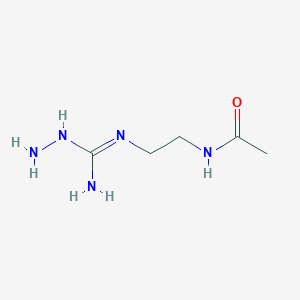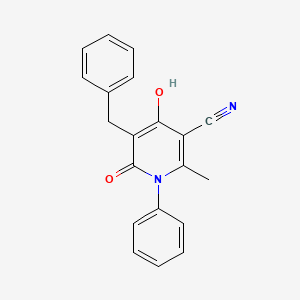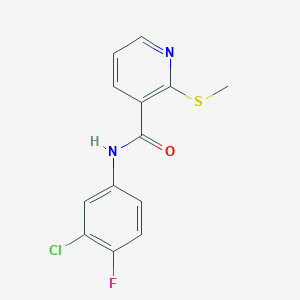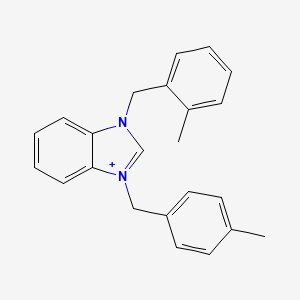
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate is a chemical compound with the molecular formula C34H27O2P and a molecular weight of 498.5 g/mol . This compound is known for its unique structure, which combines the properties of tetraphenylphosphonium and 3-hydroxynaphthalen-2-olate, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate typically involves the reaction of tetraphenylphosphonium salts with 3-hydroxynaphthalen-2-olate under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide or tetraphenylphosphonium chloride as starting materials . The reaction is usually carried out in an aqueous ethanol solution, where the tetraphenylphosphonium salt reacts with the sodium salt of 3-hydroxynaphthalen-2-olate . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include aqueous ethanol , acidic or basic conditions , and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate involves its interaction with cellular components. The compound is known to accumulate in mitochondria due to the mitochondrial membrane potential (ΔΨm). This accumulation is driven by the lipophilic cationic nature of tetraphenylphosphonium, which allows it to penetrate the hydrophobic barriers of the plasma and mitochondrial membranes . The difference in membrane potential between normal and carcinoma cells results in a higher accumulation of the compound in carcinoma mitochondria, making it useful for tumor imaging .
Comparaison Avec Des Composés Similaires
Tetraphenylphosphonium 3-hydroxynaphthalen-2-olate can be compared with other similar compounds, such as:
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium iodide
- Tetraphenylphosphonium tetrafluoroborate
- Tetraphenylphosphonium phenolate
These compounds share the tetraphenylphosphonium moiety but differ in their anionic counterparts. The uniqueness of this compound lies in its combination with 3-hydroxynaphthalen-2-olate, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C34H27O2P |
|---|---|
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
3-hydroxynaphthalen-2-olate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C10H8O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-20H;1-6,11-12H/q+1;/p-1 |
Clé InChI |
KECUHYVVFZSFDE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C2C=C(C(=CC2=C1)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)


![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)
![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)

![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

